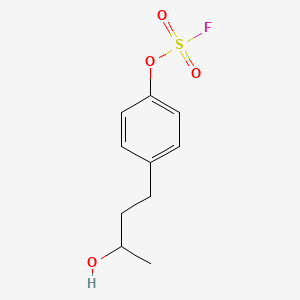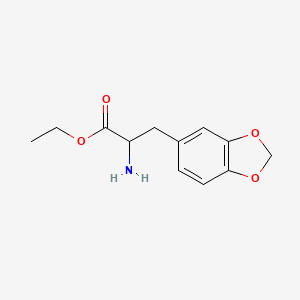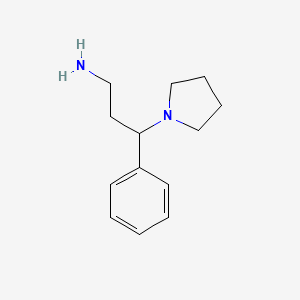
3-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine is a compound that features a phenyl group, a pyrrolidine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine typically involves the reaction of a phenyl-substituted precursor with pyrrolidine under specific conditions. One common method involves the use of reductive amination, where a phenylacetone derivative reacts with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions for electrophilic aromatic substitution often involve the use of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine
- 3-(pyrrolidin-1-yl)propan-1-amine
- 1-(3-Chloro-3-phenylpropyl)pyrrolidine
Uniqueness
3-Phenyl-3-(pyrrolidin-1-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both a phenyl group and a pyrrolidine ring allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-phenyl-3-pyrrolidin-1-ylpropan-1-amine |
InChI |
InChI=1S/C13H20N2/c14-9-8-13(15-10-4-5-11-15)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 |
InChI Key |
IHHNZPGRBWIKFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CCN)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13569281.png)
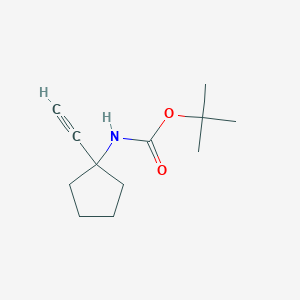
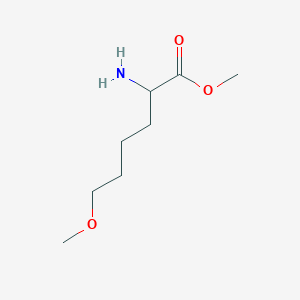
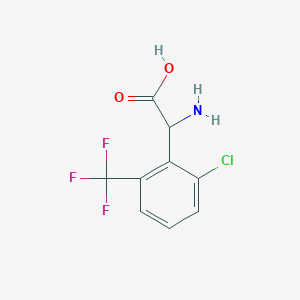
![Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13569296.png)
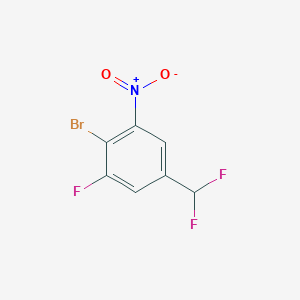
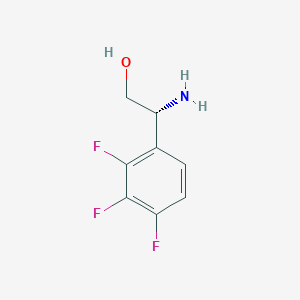
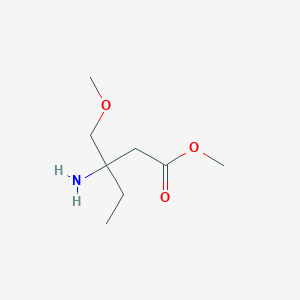
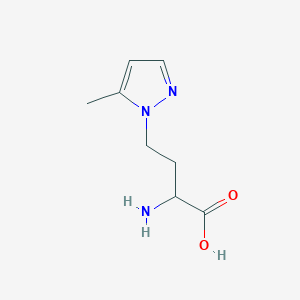
![3-(4-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13569317.png)
